molecular formula C28H31N7O B12474742 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

Cat. No.: B12474742
M. Wt: 481.6 g/mol
InChI Key: ZNPANDRRQFFTKU-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a phenylalaninamide moiety. Triazine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3,5-dimethylaniline under controlled conditions to form the intermediate 4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with phenylalaninamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves its interaction with specific molecular targets. The triazine core can interact with enzymes and receptors, modulating their activity. The dimethylphenylamino groups and phenylalaninamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can be compared with other triazine derivatives, such as:

Properties

Molecular Formula

C28H31N7O

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide

InChI

InChI=1S/C28H31N7O/c1-17-11-18(2)14-23(13-17)31-27-33-26(29-21(5)25(36)30-22-9-7-6-8-10-22)34-28(35-27)32-24-15-19(3)12-20(4)16-24/h6-16,21H,1-5H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

ZNPANDRRQFFTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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